molecular formula C7H10N2O B14467460 2-(1-methyl-1H-pyrrol-2-yl)acetamide CAS No. 69786-03-4

2-(1-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B14467460
CAS No.: 69786-03-4
M. Wt: 138.17 g/mol
InChI Key: WXRSYWZYEYUKMW-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)acetamide is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methyl-1H-pyrrol-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrrol-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

69786-03-4

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(9)5-7(8)10/h2-4H,5H2,1H3,(H2,8,10)

InChI Key

WXRSYWZYEYUKMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC(=O)N

Origin of Product

United States

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